Carbamoylazanium;perchlorate

Description

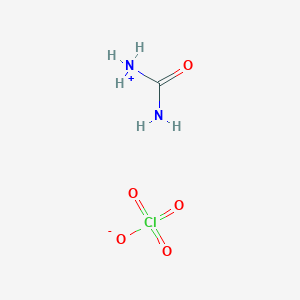

Carbamoylazanium perchlorate is an ionic compound comprising a carbamoylazanium cation (likely $[NH2CONH3]^+$) and a perchlorate ($ClO4^-$) anion. Perchlorate salts are potent oxidizers due to the high oxygen content and stability of the $ClO4^-$ ion . Key characteristics include:

- Oxidizing Capacity: Like other perchlorates, it likely exhibits strong oxidative reactivity, making it useful in pyrotechnics or explosives.

- Solubility: Organic cations (e.g., tetrabutylammonium) enhance solubility in non-polar solvents, but carbamoylazanium’s smaller size may limit this .

- Toxicity: Perchlorates generally disrupt thyroid function by competitively inhibiting iodide uptake .

Properties

CAS No. |

89752-84-1 |

|---|---|

Molecular Formula |

CH5ClN2O5 |

Molecular Weight |

160.51 g/mol |

IUPAC Name |

carbamoylazanium;perchlorate |

InChI |

InChI=1S/CH4N2O.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5) |

InChI Key |

CLXPQCKVAYIJQB-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)([NH3+])N.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamoylazanium;perchlorate can be synthesized through the reaction of carbamic acid with perchloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

H2NCOOH+HClO4→H3NCO++ClO4−

Industrial Production Methods

Industrial production of perchlorates, including this compound, is primarily achieved through electrochemical methods. This involves the oxidation of chlorates in an electrochemical cell. Sodium chlorate is often used as the starting material due to its high solubility. The process involves the following steps:

- Electrolytic oxidation of sodium chlorate to sodium perchlorate.

- Conversion of sodium perchlorate to this compound through metathesis reactions.

Chemical Reactions Analysis

Types of Reactions

Carbamoylazanium;perchlorate undergoes various chemical reactions, including:

Oxidation: The perchlorate anion is a strong oxidizing agent and can participate in oxidation reactions.

Reduction: Under certain conditions, the perchlorate anion can be reduced to chloride.

Substitution: The carbamoylazanium cation can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate are used.

Substitution: Nucleophiles like ammonia and primary amines can react with the carbamoylazanium cation.

Major Products

Oxidation: Products include carbon dioxide and water.

Reduction: Products include chloride ions and water.

Substitution: Products include substituted carbamoyl derivatives.

Scientific Research Applications

Carbamoylazanium;perchlorate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, such as antimicrobial properties.

Industry: Used in the production of explosives and propellants due to its strong oxidizing properties.

Mechanism of Action

The mechanism of action of carbamoylazanium;perchlorate involves its ability to act as an oxidizing agent. The perchlorate anion can accept electrons from other molecules, leading to oxidation reactions. This process can disrupt cellular processes and lead to the formation of reactive oxygen species. The molecular targets include enzymes and other proteins that are susceptible to oxidation.

Comparison with Similar Compounds

Ammonium Perchlorate (NH$4$ClO$4$)

- Applications : Dominant oxidizer in solid rocket propellants due to high oxygen balance and stability .

- Sensitivity : Less sensitive to friction/impact than metal-coordinated perchlorates (e.g., cobalt complexes) .

- Toxicity : Linked to thyroid hormone suppression in women with low iodine intake .

- Environmental Impact : Persistent in groundwater but biodegradable by microbes like Dechloromonas aromatica .

Comparison : Carbamoylazanium perchlorate may lack ammonium’s industrial scalability but could offer tailored reactivity in niche applications. Its organic cation might alter biodegradability compared to NH$_4^+$.

Cobalt Coordination Perchlorates (e.g., [Co(NH$3$)$5$(5-cyanotetrazolato)]ClO$_4$)

- Applications : Used in low-voltage detonators due to reliable deflagration-to-detonation transition (DDT) .

- Sensitivity : Extremely high sensitivity to impact (<1 J) and friction (<0.1 N) when paired with transition metals .

- Structure : Metal coordination enhances energetic performance but complicates synthesis .

Comparison : Carbamoylazanium perchlorate, as a simple salt, is likely less sensitive and safer to handle than metal-coordinated perchlorates. Its lack of a metallic center limits use in high-energy materials.

Tetrabutylammonium Perchlorate ([CH$3$(CH$2$)$3$]$4$NClO$_4$)

- Applications: Electrochemical supporting electrolyte in non-aqueous systems .

- Solubility : High solubility in organic solvents due to bulky cation .

- Market Trends : Global sales driven by battery and electronics industries .

Comparison : Carbamoylazanium’s smaller cation may reduce organic solubility, limiting its utility in electrochemistry. However, it could serve as a cost-effective alternative in polar solvents.

Neodymium Perchlorate (Nd(ClO$4$)$3$)

- Applications : Rare-earth catalyst in specialized syntheses .

- Thermal Stability : Higher decomposition temperatures than organic perchlorates .

Comparison : Carbamoylazanium perchlorate lacks neodymium’s magnetic or catalytic properties but may exhibit lower thermal stability due to its organic component.

Sodium/Potassium Perchlorate (NaClO$4$, KClO$4$)

- Applications : Pyrotechnics, oxygen generators, and analytical chemistry .

- Toxicity: Potassium perchlorate is a known thyroid disruptor at ≥100 µg/L urinary levels .

Comparison: Carbamoylazanium perchlorate’s organic cation may mitigate environmental persistence but could introduce novel toxicological pathways.

Research Findings and Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Biomonitoring Data for Perchlorates (Urinary Levels)

| Population Group | Median (µg/L) | 95th Percentile (µg/L) | Source |

|---|---|---|---|

| Women (16–49 years) | 5.8 | 24.1 | US EPA |

| Children (6–17 years) | 6.2 | 25.3 | US EPA |

Key Observations and Contradictions

- Thyroid Effects : While perchlorates consistently inhibit iodide uptake, the strength of association with thyroid hormones varies across studies. For example, regression coefficients for T4 suppression ranged from -0.73 (2001–2002 data) to -0.33 (2007–2008 data) in women with low iodine .

- Environmental Degradation : Sulfurospirillum multivorans reduces perchlorate, but carbamoylazanium’s biodegradability remains unstudied .

- Sensitivity in Energetics : Metal coordination (e.g., cobalt) drastically increases sensitivity compared to simple salts like ammonium perchlorate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.